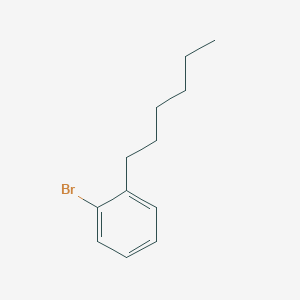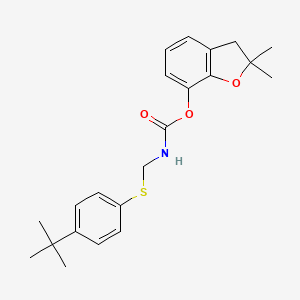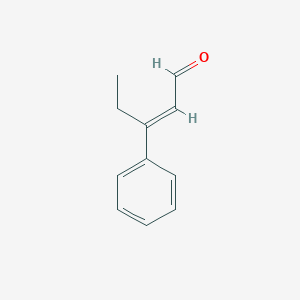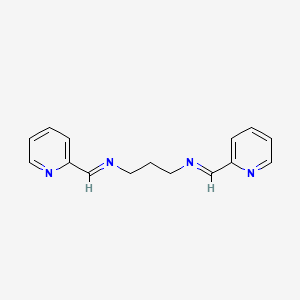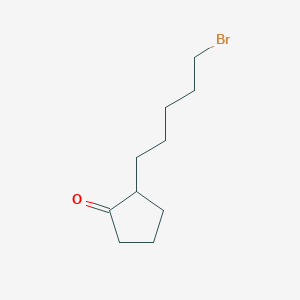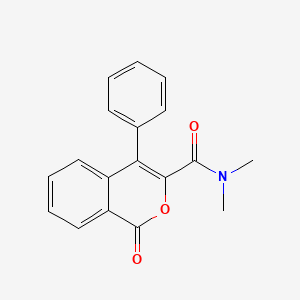![molecular formula C16H13NO3 B14672068 1H-Isoindole-1,3(2H)-dione, 2-[(phenylmethoxy)methyl]- CAS No. 41081-96-3](/img/structure/B14672068.png)
1H-Isoindole-1,3(2H)-dione, 2-[(phenylmethoxy)methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Isoindole-1,3(2H)-dione, 2-[(phenylmethoxy)methyl]- is a compound belonging to the isoindole family, which is known for its diverse biological and chemical properties Isoindoles are nitrogen-containing heterocycles that have attracted significant attention due to their presence in various natural products and bioactive compounds
Métodos De Preparación
The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-[(phenylmethoxy)methyl]- can be achieved through several synthetic routes. One common method involves the cyclization of benzylic amines under specific reaction conditions. For instance, the use of gold-catalyzed cycloisomerization followed by a [1,5]-hydride migration and Diels-Alder reaction has been reported to yield isoindole derivatives . Another approach includes the intramolecular α-arylation of amino esters, which can be catalyzed by palladium or other transition metals .
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
1H-Isoindole-1,3(2H)-dione, 2-[(phenylmethoxy)methyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the benzylic position, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoindole-2-carboxylic acids, while reduction can produce isoindoline derivatives .
Aplicaciones Científicas De Investigación
1H-Isoindole-1,3(2H)-dione, 2-[(phenylmethoxy)methyl]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Isoindole derivatives have shown potential as antimicrobial, anthelmintic, and insecticidal agents.
Medicine: This compound is being investigated for its potential as a thrombin inhibitor and anticancer agent.
Mecanismo De Acción
The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-[(phenylmethoxy)methyl]- involves its interaction with specific molecular targets and pathways. For instance, as a thrombin inhibitor, it binds to the active site of thrombin, preventing the conversion of fibrinogen to fibrin, which is essential for blood clot formation . In anticancer applications, it may inhibit cell proliferation by interfering with specific signaling pathways involved in cell growth and survival .
Comparación Con Compuestos Similares
1H-Isoindole-1,3(2H)-dione, 2-[(phenylmethoxy)methyl]- can be compared with other isoindole derivatives such as:
2H-Isoindole-2-carboxylic acid, 1,3-dihydro-1,3-dioxo-, ethyl ester: This compound is used in similar applications but has different reactivity and stability profiles.
4,5,6,7-Tetrahalogeno-1H-isoindole-1,3(2H)-diones: These are potent inhibitors of protein kinase CK2 and have unique binding properties.
The uniqueness of 1H-Isoindole-1,3(2H)-dione, 2-[(phenylmethoxy)methyl]- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
41081-96-3 |
|---|---|
Fórmula molecular |
C16H13NO3 |
Peso molecular |
267.28 g/mol |
Nombre IUPAC |
2-(phenylmethoxymethyl)isoindole-1,3-dione |
InChI |
InChI=1S/C16H13NO3/c18-15-13-8-4-5-9-14(13)16(19)17(15)11-20-10-12-6-2-1-3-7-12/h1-9H,10-11H2 |
Clave InChI |
NMJYMWAHMOSVOF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COCN2C(=O)C3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[Di(prop-2-en-1-yl)carbamoyl]benzoic acid](/img/structure/B14671985.png)






